molecular formula C9H13N3O B2839057 1-(1H-Pyrazol-3-ylcarbonyl)piperidine CAS No. 305346-09-2

1-(1H-Pyrazol-3-ylcarbonyl)piperidine

Cat. No.: B2839057
CAS No.: 305346-09-2
M. Wt: 179.223
InChI Key: WLLMAULSQJHANM-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-3-ylcarbonyl)piperidine is a chemical compound with the molecular formula C₉H₁₃N₃O. It is known for its unique structure, which combines a pyrazole ring with a piperidine ring through a carbonyl linkage.

Preparation Methods

The synthesis of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine typically involves the reaction of a pyrazole derivative with a piperidine derivative under specific conditions. One common synthetic route includes the acylation of 1H-pyrazole-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(1H-Pyrazol-3-ylcarbonyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., DMAP), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

1-(1H-Pyrazol-3-ylcarbonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(1H-Pyrazol-3-ylcarbonyl)piperidine can be compared with other similar compounds, such as:

    1-(1H-Pyrazol-4-ylcarbonyl)piperidine: Similar structure but with the carbonyl group attached to the 4-position of the pyrazole ring.

    1-(1H-Pyrazol-5-ylcarbonyl)piperidine: Similar structure but with the carbonyl group attached to the 5-position of the pyrazole ring.

    1-(1H-Imidazol-3-ylcarbonyl)piperidine: Similar structure but with an imidazole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

piperidin-1-yl(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9(8-4-5-10-11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLMAULSQJHANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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